The Analytical and Structural Profiling of 2-(Trifluoromethyl)-1H-indol-7-ol: A High-Resolution Mass Spectrometry Whitepaper
The Analytical and Structural Profiling of 2-(Trifluoromethyl)-1H-indol-7-ol: A High-Resolution Mass Spectrometry Whitepaper
Prepared by: Senior Application Scientist, Analytical Chemistry & Drug Discovery Target Audience: Analytical Chemists, Mass Spectrometrists, and Medicinal Chemistry Researchers
Executive Summary
In modern medicinal chemistry, the strategic functionalization of the indole core is a cornerstone of rational drug design. Specifically, the introduction of a trifluoromethyl (-CF 3 ) group and a hydroxyl (-OH) group yields highly specialized bioisosteres with profound implications for metabolic stability, lipophilicity, and target binding affinity[1]. 2-(Trifluoromethyl)-1H-indol-7-ol represents a highly valuable structural motif. The 2-position -CF 3 group acts as an electron-withdrawing shield that protects the pyrrole ring from cytochrome P450-mediated oxidative metabolism, while the 7-position -OH group serves as a critical hydrogen-bond donor/acceptor vector often exploited in kinase inhibitor development[2][3].
This technical whitepaper provides an authoritative, in-depth analysis of the fundamental mass properties—specifically the molecular weight and exact monoisotopic mass—of 2-(Trifluoromethyl)-1H-indol-7-ol. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously identify this compound and its adducts in complex biological or synthetic matrices.
Physicochemical & Mass Profiling
To accurately detect and quantify 2-(Trifluoromethyl)-1H-indol-7-ol, researchers must distinguish between its average molecular weight (used for stoichiometric calculations) and its exact monoisotopic mass (used for HRMS detection).
The compound consists of an indole core (C 8 H 7 N) where the hydrogen at the C-2 position is replaced by a trifluoromethyl group (-CF 3 ) and the hydrogen at the C-7 position is replaced by a hydroxyl group (-OH).
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Empirical Formula: C 9 H 6 F 3 NO
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Average Molecular Weight: 201.15 g/mol (calculated using the natural isotopic abundance of all elements).
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Exact Monoisotopic Mass: 201.0401 Da (calculated using the mass of the most abundant isotopes: 12 C, 1 H, 19 F, 14 N, and 16 O)[4].
Because fluorine exists almost exclusively as the monoisotopic 19 F, the isotopic envelope of this compound is heavily dictated by the 13 C natural abundance (~1.1% per carbon). This distinct isotopic signature is highly advantageous for algorithmic mass spectral deconvolution.
Quantitative Mass Data Summary
The following table summarizes the exact mass-to-charge (m/z) ratios for the most common ionization adducts observed in electrospray ionization (ESI) mass spectrometry for the C 9 H 6 F 3 NO formula[4].
| Adduct Species | Ionization Mode | Molecular Formula | Exact Mass (m/z) | Mass Defect (mDa) |
| Neutral Molecule (M) | N/A | C 9 H 6 F 3 NO | 201.0401 | +40.1 |
| [M-H] − | ESI Negative | C 9 H 5 F 3 NO − | 200.0329 | +32.9 |
| [M+H] + | ESI Positive | C 9 H 7 F 3 NO + | 202.0474 | +47.4 |
| [M+Na] + | ESI Positive | C 9 H 6 F 3 NONa + | 224.0294 | +29.4 |
| [M+NH 4 ] + | ESI Positive | C 9 H 10 F 3 N 2 O + | 219.0740 | +74.0 |
High-Resolution Mass Spectrometry (HRMS) Dynamics
Ionization Causality and Mechanistic Behavior
When analyzing 2-(Trifluoromethyl)-1H-indol-7-ol, the choice of ionization mode is dictated by its structural features. The compound possesses two potential ionization sites:
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The Indole Nitrogen (N-H): Weakly acidic, but its pKa is significantly lowered by the strongly electron-withdrawing 2-CF 3 group[5].
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The 7-Hydroxyl Group (-OH): Acts as a phenol-like weak acid.
Due to the presence of the 7-OH group, the molecule is highly amenable to Negative Electrospray Ionization (ESI-) . Deprotonation readily occurs at the hydroxyl oxygen, yielding a highly stable phenoxide-like anion [M-H] − at m/z 200.0329. While positive mode [M+H] + (m/z 202.0474) is possible, the electron-withdrawing nature of the CF 3 group suppresses protonation at the indole nitrogen, making negative mode the analytically superior choice for sensitivity and signal-to-noise ratio.
Analytical Workflow Visualization
Analytical workflow for the exact mass determination of 2-(Trifluoromethyl)-1H-indol-7-ol.
Self-Validating Experimental Protocol: LC-HRMS Exact Mass Determination
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates an internal lock-mass mechanism to continuously calibrate the mass analyzer, ensuring that the measured m/z values fall within a strict <2 ppm mass accuracy threshold.
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of 2-(Trifluoromethyl)-1H-indol-7-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.
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Causality: Methanol ensures complete solvation of the lipophilic CF 3 -indole core, while the final 50:50 aqueous/organic dilution matches the initial conditions of the reversed-phase LC gradient, preventing peak distortion (solvent effects) upon injection.
Step 2: Liquid Chromatography (LC) Conditions
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Column: C18 Sub-2 µm UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
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Mobile Phase B: Acetonitrile.
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Causality: Why Ammonium Acetate instead of Formic Acid? Formic acid (pH ~2.7) suppresses the ionization of weak acids. By using a near-neutral buffer like 10 mM Ammonium Acetate, we maintain the 7-OH group in a state that is easily deprotonated in the ESI source, maximizing the [M-H] − signal yield.
Step 3: Mass Spectrometry (HRMS) Parameters & Lock-Mass Calibration
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Instrument: Q-TOF or Orbitrap Mass Spectrometer.
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Source: ESI in Negative Ion Mode.
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Capillary Voltage: 2.5 kV (optimized to prevent in-source fragmentation of the CF 3 group).
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Resolution: Set to ≥ 60,000 (at m/z 200).
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Self-Validation (Lock-Mass): Infuse Leucine Enkephalin ([M-H] − exact mass = 554.2620 Da) continuously via a reference sprayer.
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Causality: The software uses the known mass of Leucine Enkephalin to correct environmental and electronic drift in real-time. If the lock-mass deviates, the run is automatically flagged. This guarantees that the detection of m/z 200.0329 for our target compound is unequivocally accurate and not an instrumental artifact.
Step 4: Data Processing and Isotopic Verification
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Action: Extract the ion chromatogram (EIC) for m/z 200.0329 with a narrow 5 ppm window. Compare the observed isotopic distribution (M, M+1, M+2) against the theoretical model for C 9 H 5 F 3 NO − [4].
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Causality: Relying solely on exact mass is insufficient for absolute structural confirmation. Verifying the isotopic envelope confirms the presence of 9 carbons and validates the absence of unexpected elements (like sulfur or chlorine), providing a secondary layer of data integrity.
Conclusion
The precise determination of the molecular weight (201.15 g/mol ) and exact mass (201.0401 Da) of 2-(Trifluoromethyl)-1H-indol-7-ol is a fundamental prerequisite for its utilization in advanced drug discovery workflows. By leveraging negative-mode high-resolution mass spectrometry coupled with a self-validating lock-mass protocol, researchers can achieve the sub-2 ppm mass accuracy required to confidently track this potent bioisostere through complex synthetic pathways and pharmacokinetic studies.
References
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PubChemLite - 5-(trifluoromethoxy)-1h-indole (C9H6F3NO) . Université du Luxembourg / PubChem. (Note: Utilized for exact mass and adduct verification of the C9H6F3NO isomeric formula).[Link]
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An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes . MDPI - Molecules.[Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines . Organic Letters - ACS Publications.[Link]
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Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 . PMC - National Institutes of Health.[Link]
- JP6863901B2 - Heteroaryl compounds for kinase inhibition. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. JP6863901B2 - Heteroaryl compounds for kinase inhibition - Google Patents [patents.google.com]
- 4. PubChemLite - 5-(trifluoromethoxy)-1h-indole (C9H6F3NO) [pubchemlite.lcsb.uni.lu]
- 5. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
